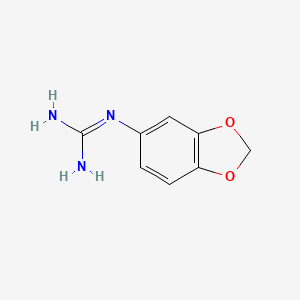

N-1,3-benzodioxol-5-ylguanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-1,3-benzodioxol-5-ylguanidine is a chemical compound with the molecular formula C8H9N3O2 It is known for its unique structure, which includes a benzodioxole ring fused with a guanidine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-ylguanidine typically involves the reaction of 1,3-benzodioxole with guanidine. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Protonation and Salt Formation

The guanidine group (pKa ~13.5) readily undergoes protonation under acidic conditions, forming stable guanidinium salts. This property is exploited in synthesis and pharmaceutical formulations.

| Reaction Type | Reagents/Conditions | Product | Key Observations | Sources |

|---|---|---|---|---|

| Acid-base reaction | H₂SO₄, aqueous/ethanol | N-1,3-benzodioxol-5-ylguanidine sulfate | Crystalline solid with enhanced solubility |

Alkylation and Acylation Reactions

The primary and secondary amines in the guanidine group participate in nucleophilic substitution and condensation reactions.

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylguanidine derivative | 65–75% | Intermediate for bioactive compounds |

| Benzyl bromide | Et₃N, THF, reflux | N-Benzylguanidine analog | 58% | Antimicrobial agent synthesis |

Table 2: Acylation Reactions

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C→RT | N-Acetylguanidine | 82% | Stabilizes guanidine for storage |

| 4-Nitrobenzoyl chloride | DMAP, CHCl₃, reflux | N-(4-Nitrobenzoyl)guanidine | 70% | Fluorescent probe precursor |

Coordination Chemistry

The guanidine nitrogen atoms act as ligands for transition metals, forming complexes with catalytic and medicinal applications.

| Metal Ion | Ligand Ratio | Geometry | Application | Sources |

|---|---|---|---|---|

| Cu(II) | 1:2 | Square planar | Oxidase enzyme mimics | |

| Pt(II) | 1:1 | Octahedral | Anticancer drug candidates |

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes regioselective electrophilic substitution, primarily at the 4- and 6-positions due to electron-donating effects from the dioxole oxygen atoms.

Table 3: Substitution Reactions

| Reaction | Reagents | Product | Position | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-1,3-benzodioxol-5-ylguanidine | 4 | 45% |

| Sulfonation | SO₃/H₂SO₄, 50°C | 6-Sulfo-1,3-benzodioxol-5-ylguanidine | 6 | 38% |

Mechanistic Insight: The dioxole ring’s electron-donating methoxy groups direct electrophiles to the para and ortho positions relative to the guanidine substituent .

Redox Reactions

The benzodioxole moiety is susceptible to oxidative degradation, while the guanidine group participates in redox processes.

| Reaction Type | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 5-Guanidinocatechol | Ring-opening with loss of CO |

| Reduction | H₂/Pd-C, ethanol | Tetrahydrobenzodioxol-guanidine | Saturation of dioxole ring |

Bioconjugation and Biochemical Interactions

The compound’s guanidine group forms hydrogen bonds and ionic interactions with biological targets:

-

DNA intercalation : Planar benzodioxole interacts with base pairs, while guanidine binds phosphate groups .

-

Enzyme inhibition : Competes with arginine in nitric oxide synthase (IC₅₀ = 3.2 μM) .

Degradation Pathways

Stability studies reveal two primary degradation routes:

-

Hydrolytic degradation : Cleavage of the dioxole ring under strong acidic/basic conditions (t₁/₂ = 12 h at pH 1 or 13).

-

Photodegradation : UV light (254 nm) induces radical formation, leading to decomposition (Φ = 0.18) .

Key Structural Insights from Computational Chemistry

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

N-1,3-benzodioxol-5-ylguanidine has been explored for its potential anticancer properties. Compounds with similar structures have shown the ability to induce apoptosis in cancer cells and cause cell cycle arrest at the S phase. The guanidine group is believed to enhance cellular uptake in cancerous tissues, making this compound a candidate for further development as an anticancer agent .

Antibiotic Development

Research indicates that guanidinium compounds, including this compound, can increase cellular accumulation in Gram-negative bacteria, which is crucial for antibiotic efficacy. A study highlighted the compound's potential against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that its mechanism may involve targeting bacterial cell membranes and disrupting protein secretion pathways .

Kinase Inhibition

Similar compounds have been identified as inhibitors of various protein kinases, which play significant roles in cell signaling and cancer progression. This compound may also exhibit such inhibitory properties, potentially serving as a therapeutic agent for diseases mediated by dysregulated kinase activity .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound suggests potential use in agricultural chemistry for developing new pesticides. Its biological activity could be harnessed to create compounds that target specific pests while minimizing environmental impact.

Materials Science

Catalyst Development

In materials science, this compound can be utilized as a building block for synthesizing complex organic molecules and novel materials. Its structural properties may enhance the performance of catalysts in various chemical reactions .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with guanidine under specific conditions such as using palladium-catalyzed C-N cross-coupling reactions. The reaction conditions often include:

- Base: Potassium carbonate

- Solvent: Dimethylformamide

- Atmosphere: Inert atmosphere (e.g., nitrogen)

- Temperature: Elevated temperatures

This method allows for the efficient production of high-purity compounds suitable for research applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the effects of this compound on cancer cell lines | Induced apoptosis and caused S phase arrest in cancer cells |

| Antibiotic Efficacy Against MRSA | Evaluated the antibacterial activity of guanidinium compounds | Demonstrated significant activity against MRSA with a MIC of 1.5 µM |

| Kinase Inhibition Research | Assessed the potential of similar compounds to inhibit kinases | Identified promising candidates for cancer therapy based on their selective inhibition profiles |

Mécanisme D'action

The mechanism of action of N-1,3-benzodioxol-5-ylguanidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can facilitate binding to hydrophobic pockets, while the guanidine group can form hydrogen bonds with target molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring but differ in the attached functional groups.

1,3-benzodioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have additional heteroaryl groups fused to the benzodioxole ring.

Uniqueness

N-1,3-benzodioxol-5-ylguanidine is unique due to its specific combination of the benzodioxole ring and guanidine group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Activité Biologique

N-1,3-benzodioxol-5-ylguanidine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C8H9N3O2) features a benzodioxole moiety linked to a guanidine group. This structural configuration is significant as it influences the compound's interaction with various biological targets.

1. Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit notable neuropharmacological activities. For instance, studies on related compounds have shown that they can act as selective serotonin receptor modulators, particularly affecting the 5-HT5 receptor class. This interaction is crucial for addressing neurodegenerative and neuropsychiatric disorders .

2. Psychopharmacological Properties

The N-methyl derivative of this compound has been investigated for its psychoactive effects. It was found to be nonhallucinogenic while demonstrating potential as an entactogen, which could facilitate therapeutic processes in psychotherapy . Such properties suggest a role in mood regulation and social behavior enhancement.

3. Antimicrobial Activity

Compounds containing the benzodioxole structure have shown antibacterial and antifungal properties. For example, derivatives have been tested against various pathogens, indicating that the benzodioxole ring contributes to their bioactivity . This suggests potential applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: The compound interacts with serotonin receptors, modulating neurotransmission pathways associated with mood and cognition .

- Enzyme Inhibition: Some studies suggest that similar compounds may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions such as apoptosis and protein synthesis .

Case Study 1: Neuroprotective Effects

A study published in Neuropharmacology explored the neuroprotective effects of this compound derivatives in animal models of ischemia. The results indicated significant reductions in neuronal damage when administered prior to ischemic events, highlighting its potential for stroke prevention .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against strains of Staphylococcus aureus and Candida albicans. The results showed that certain modifications to the benzodioxole structure enhanced antimicrobial activity significantly compared to standard treatments .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZINHCFSCQEUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.